molecular formula C24H24N4O2 B11208860 7-(4-methoxyphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-methoxyphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11208860
M. Wt: 400.5 g/mol
InChI Key: LYFQYWGUPJANIH-UHFFFAOYSA-N
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Description

“7-(4-METHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE” is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxyphenyl, oxolan-2-yl, and phenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-METHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the oxolan-2-ylmethyl group: This can be done through nucleophilic substitution reactions.

    Addition of the phenyl group: This step may involve cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the pyrrolopyrimidine core or the phenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a corresponding aldehyde or carboxylic acid.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

It may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

Industry

The compound may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “7-(4-METHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on receptors, it may mimic or block the action of natural ligands.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE
  • 7-(4-METHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-OL

Uniqueness

The presence of the oxolan-2-ylmethyl group in “7-(4-METHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE” may confer unique chemical properties, such as increased solubility or enhanced binding affinity to biological targets.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

7-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H24N4O2/c1-29-19-11-9-18(10-12-19)28-15-21(17-6-3-2-4-7-17)22-23(26-16-27-24(22)28)25-14-20-8-5-13-30-20/h2-4,6-7,9-12,15-16,20H,5,8,13-14H2,1H3,(H,25,26,27)

InChI Key

LYFQYWGUPJANIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4CCCO4)C5=CC=CC=C5

Origin of Product

United States

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